molecular formula C12H12N2O2S3 B2909211 S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955742-57-1

S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2909211
CAS No.: 955742-57-1
M. Wt: 312.42
InChI Key: ZIFYYVZALXLCRC-UHFFFAOYSA-N
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Description

S-(2-((4-(Methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a sulfur-containing heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2. The structure includes a 2-oxoethyl ethanethioate moiety linked via an amino group to the benzothiazole ring. This compound belongs to a class of molecules designed to exploit the bioactivity of benzothiazole derivatives, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

S-[2-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S3/c1-7(15)18-6-10(16)13-12-14-11-8(17-2)4-3-5-9(11)19-12/h3-5H,6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYYVZALXLCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=C(S1)C=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure that can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₂S₂
  • Molecular Weight : 305.47 g/mol
  • CAS Number : 74537-49-8

This compound features a benzo[d]thiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Research indicates that compounds containing the benzo[d]thiazole structure exhibit notable antitumor properties. In particular:

  • In vitro Studies : The compound has shown potent activity against several human cancer cell lines, including breast and lung cancer cells. For instance, related compounds in the benzothiazole series have demonstrated nanomolar activity against breast cancer cell lines .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation. Structure-activity relationship studies have identified specific substitutions on the benzothiazole ring that enhance antitumor efficacy .

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor:

  • Inhibitory Activity : Compounds similar to this compound have been reported to inhibit AChE with varying degrees of potency. For example, a related compound exhibited an IC50 value of 2.7 µM in AChE inhibition assays .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
AntitumorHuman Breast Cancer CellsNanomolar range
AcetylcholinesteraseAChE2.7 µM
AntimicrobialVarious Bacterial StrainsVaries by strain

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • A study focused on the benzothiazole derivatives showed that specific substitutions significantly improved the compounds' ability to inhibit tumor growth in vitro and in vivo models. The lead compound displayed a remarkable selectivity profile against various cancer types, suggesting potential for targeted therapy .
  • AChE Inhibition Research :
    • Another research effort synthesized a series of benzothiazole derivatives and evaluated their AChE inhibitory activities through molecular docking studies. The results indicated strong binding affinities for certain derivatives, highlighting their potential use in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties :
    • A recent investigation into the antimicrobial effects of similar compounds revealed effectiveness against several pathogenic bacteria, suggesting that modifications to the benzothiazole core could yield new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Substituent(s) on Benzothiazole Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
S-(2-((4-(Methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate (Target Compound) 4-Methylthio ~325.4 (estimated) Not reported Ethanethioate, benzothiazole, amide
S-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate 4-Fluoro 312.4 Not reported Ethanethioate, benzothiazole, amide
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Complex urea-thiazole hybrid 709.9 ([M−2HCl+H]+) 188–190 Urea, thiazole, piperazine
S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate Methoxyimino, amino-thiazole 338.4 Not reported Methoxyimino, dual thiazole rings
S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate (BD-1) Benzoxazole, thiazolidinedione ~600 (estimated) Not reported Thiazolidinedione, sulfonamide

Key Observations:

  • Substituent Effects : The target compound’s 4-methylthio group contrasts with the 4-fluoro substituent in , which may alter electronic properties and metabolic stability. Fluorine’s electronegativity enhances binding precision in enzyme inhibitors, while methylthio improves membrane permeability .
  • Biological Activity: Methoxyimino derivatives (e.g., ) show enhanced antimicrobial activity due to the imine group’s ability to coordinate metal ions in bacterial enzymes.

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